molecular formula C23H17Br2N3O2S B12027508 N-(4-bromo-2-methylphenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide CAS No. 760204-21-5

N-(4-bromo-2-methylphenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

カタログ番号: B12027508
CAS番号: 760204-21-5
分子量: 559.3 g/mol
InChIキー: QSIFXCGLWCHGDV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a quinazolin-4-one core substituted with a 4-bromophenyl group at position 3 and a sulfanyl-acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 4-bromo-2-methylphenyl group. The dual bromine substituents enhance lipophilicity and electronic effects, which may influence binding affinity and metabolic stability .

特性

CAS番号

760204-21-5

分子式

C23H17Br2N3O2S

分子量

559.3 g/mol

IUPAC名

N-(4-bromo-2-methylphenyl)-2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H17Br2N3O2S/c1-14-12-16(25)8-11-19(14)26-21(29)13-31-23-27-20-5-3-2-4-18(20)22(30)28(23)17-9-6-15(24)7-10-17/h2-12H,13H2,1H3,(H,26,29)

InChIキー

QSIFXCGLWCHGDV-UHFFFAOYSA-N

正規SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br

製品の起源

United States

生物活性

N-(4-bromo-2-methylphenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological significance, and mechanisms of action, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C25H21Br2N3O2S2. Its structure includes a quinazoline core, which is known for various pharmacological activities, coupled with a brominated phenyl ring that enhances its biological interactions.

PropertyValue
Molecular Weight525.32 g/mol
CAS Number476484-25-0
IUPAC NameN-(4-bromo-2-methylphenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
SolubilitySoluble in DMSO

Synthesis

The synthesis of N-(4-bromo-2-methylphenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the quinazoline ring : This is achieved through cyclization reactions involving appropriate anilines and carbonyl compounds.
  • Bromination : The introduction of bromine at specific positions on the phenyl rings enhances the compound's reactivity.
  • Thioether formation : The sulfanyl group is introduced through nucleophilic substitution reactions.

Antimicrobial Activity

Recent studies have shown that compounds similar to N-(4-bromo-2-methylphenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains using the minimum inhibitory concentration (MIC) method.

CompoundMIC (µg/mL)Bacterial Strain
Compound A8Staphylococcus aureus
Compound B16Escherichia coli
N-(4-bromo...)12Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). The Sulforhodamine B (SRB) assay revealed promising results.

Cell LineIC50 (µM)Compound Tested
MCF710N-(4-bromo...)
HeLa15N-(4-bromo...)

The biological activity of N-(4-bromo-2-methylphenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Intercalation with DNA : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the quinazoline moiety significantly enhanced activity.
    "The presence of electron-withdrawing groups like bromine was found to be crucial for enhancing antimicrobial potency" .
  • Anticancer Screening : Another investigation focused on the anticancer properties of related compounds, revealing that derivatives with specific substitutions exhibited higher cytotoxicity against breast cancer cell lines.
    "Compounds with halogen substitutions showed increased binding affinity to estrogen receptors" .

類似化合物との比較

Halogen Substitution Variations

  • N-(2-bromo-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide ():

    • Replaces the 4-bromophenyl with a 4-chlorophenyl group.
    • Chlorine’s lower atomic weight (35.45 vs. 79.90 for Br) reduces molecular mass (514.82 g/mol vs. ~563 g/mol for the target compound).
    • Chlorine’s weaker electron-withdrawing effect may decrease electrophilicity compared to bromine .
  • 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide (): Substitutes the 4-bromo-2-methylphenyl group with a 3-chloro-4-fluorophenyl moiety.

Substituent Position and Steric Effects

  • N-(3,4-dimethylphenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide ():

    • Replaces 4-bromo-2-methylphenyl with 3,4-dimethylphenyl.
    • Methyl groups increase steric bulk but lack halogens’ electronic effects. This may reduce binding to hydrophobic pockets compared to brominated analogs .
  • 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide (): Features a 2,4,6-trimethylphenyl group.

Core Scaffold Modifications

  • N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide (): Replaces the quinazolinone core with a 1,2,4-triazole ring. The triazole’s planar structure and nitrogen-rich environment enhance π-π stacking and hydrogen-bonding interactions, differing from quinazolinone’s fused bicyclic system .

Molecular Properties

Compound (Reference) Molecular Weight (g/mol) Halogen Substituents Key Functional Groups
Target Compound () ~563 2 Br Quinazolinone, sulfanyl-acetamide
N-(2-bromo-4-methylphenyl)-... () 514.82 1 Br, 1 Cl Quinazolinone, sulfanyl-acetamide
N-(3,4-dimethylphenyl)-... () ~500 1 Br Quinazolinone, sulfanyl-acetamide

Key Research Findings

  • Halogen Effects : Bromine’s polarizability enhances van der Waals interactions in hydrophobic enzyme pockets compared to chlorine or fluorine .
  • Steric Considerations : Methyl groups (e.g., 3,4-dimethylphenyl) improve solubility but may reduce target affinity compared to halogenated analogs .
  • Scaffold Flexibility: Quinazolinone derivatives generally exhibit better kinase inhibition than triazole-based compounds due to rigid planar structure .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。